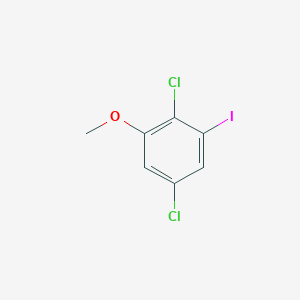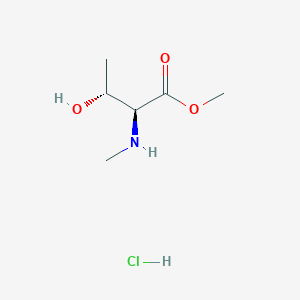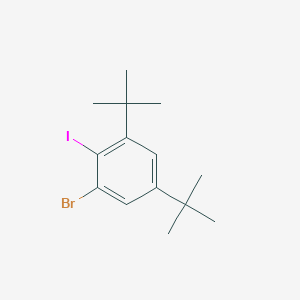
2,5-Dichloro-1-iodo-3-methoxybenzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,5-Dichloro-1-iodo-3-methoxybenzene is an aromatic compound with the molecular formula C7H5Cl2IO It is characterized by the presence of two chlorine atoms, one iodine atom, and one methoxy group attached to a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dichloro-1-iodo-3-methoxybenzene typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2,5-dichloro-3-methoxybenzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out in an organic solvent like acetic acid under controlled temperature conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Types of Reactions: 2,5-Dichloro-1-iodo-3-methoxybenzene can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the iodine atom can be reduced to a hydrogen atom under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Electrophilic Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.
Oxidation: Potassium permanganate or chromium trioxide in an acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in an organic solvent.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield 2,5-dichloro-3-methoxyphenol, while oxidation with potassium permanganate can produce 2,5-dichloro-3-methoxybenzoic acid .
Wissenschaftliche Forschungsanwendungen
2,5-Dichloro-1-iodo-3-methoxybenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industry: Used in the production of specialty chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism by which 2,5-Dichloro-1-iodo-3-methoxybenzene exerts its effects depends on the specific application. In chemical reactions, the compound acts as an electrophile or nucleophile, participating in various substitution and addition reactions. The molecular targets and pathways involved include interactions with nucleophilic sites on enzymes or receptors, leading to inhibition or activation of biological processes .
Vergleich Mit ähnlichen Verbindungen
- 2,5-Dichloro-1-iodo-4-methoxybenzene
- 2,5-Dichloro-1-iodo-3-ethoxybenzene
- 2,5-Dichloro-1-iodo-3-methylbenzene
Comparison: Compared to these similar compounds, 2,5-Dichloro-1-iodo-3-methoxybenzene is unique due to the presence of the methoxy group at the 3-position, which influences its reactivity and interactions with other molecules. This structural difference can lead to variations in chemical behavior and biological activity, making it a valuable compound for specific research and industrial applications .
Eigenschaften
Molekularformel |
C7H5Cl2IO |
|---|---|
Molekulargewicht |
302.92 g/mol |
IUPAC-Name |
2,5-dichloro-1-iodo-3-methoxybenzene |
InChI |
InChI=1S/C7H5Cl2IO/c1-11-6-3-4(8)2-5(10)7(6)9/h2-3H,1H3 |
InChI-Schlüssel |
XDSSWQZZHBXJEX-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)Cl)I)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(Tert-butyl) 7-methyl 2,6-diazaspiro[3.4]octane-6,7-dicarboxylate](/img/structure/B14030544.png)







![Methyl 9-bromo-2-morpholino-4-oxo-4H-pyrido[1,2-A]pyrimidine-7-carboxylate](/img/structure/B14030589.png)
![(S)-N-((S)-1-(4-Methoxyphenyl)ethyl)-8-azaspiro[4.5]decan-1-amine](/img/structure/B14030593.png)



